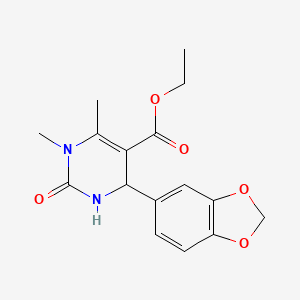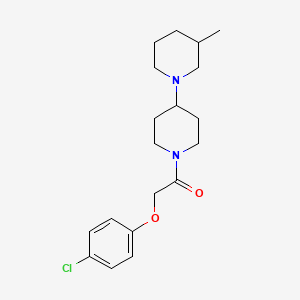![molecular formula C23H26N2S B10884764 1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-2-ylmethyl)piperazine](/img/structure/B10884764.png)
1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-2-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(METHYLSULFANYL)BENZYL]-4-(2-NAPHTHYLMETHYL)PIPERAZINE is a complex organic compound with the molecular formula C23H26N2S. It is characterized by the presence of a piperazine ring substituted with a 4-(methylsulfanyl)benzyl group and a 2-naphthylmethyl group.
Preparation Methods
The synthesis of 1-[4-(METHYLSULFANYL)BENZYL]-4-(2-NAPHTHYLMETHYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 4-(methylsulfanyl)benzyl chloride: This can be achieved by reacting 4-(methylsulfanyl)benzyl alcohol with thionyl chloride (SOCl2) under reflux conditions.
Nucleophilic substitution reaction: The 4-(methylsulfanyl)benzyl chloride is then reacted with piperazine in the presence of a base such as potassium carbonate (K2CO3) to form 1-[4-(methylsulfanyl)benzyl]piperazine.
Alkylation with 2-naphthylmethyl chloride: Finally, 1-[4-(methylsulfanyl)benzyl]piperazine is alkylated with 2-naphthylmethyl chloride in the presence of a base to yield the target compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(METHYLSULFANYL)BENZYL]-4-(2-NAPHTHYLMETHYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of nitro groups yields amines.
Scientific Research Applications
1-[4-(METHYLSULFANYL)BENZYL]-4-(2-NAPHTHYLMETHYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its piperazine core.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[4-(METHYLSULFANYL)BENZYL]-4-(2-NAPHTHYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. The methylsulfanyl and naphthylmethyl groups may enhance the compound’s binding affinity and selectivity for these receptors, leading to its observed pharmacological effects .
Comparison with Similar Compounds
1-[4-(METHYLSULFANYL)BENZYL]-4-(2-NAPHTHYLMETHYL)PIPERAZINE can be compared with similar compounds such as:
1-[4-(METHYLSULFANYL)BENZYL]PIPERAZINE: Lacks the naphthylmethyl group, which may result in different pharmacological properties and binding affinities.
1-[4-(METHYLSULFANYL)BENZYL]-4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINE: Contains additional methoxy groups, potentially altering its chemical reactivity and biological activity.
The uniqueness of 1-[4-(METHYLSULFANYL)BENZYL]-4-(2-NAPHTHYLMETHYL)PIPERAZINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H26N2S |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-[(4-methylsulfanylphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine |
InChI |
InChI=1S/C23H26N2S/c1-26-23-10-7-19(8-11-23)17-24-12-14-25(15-13-24)18-20-6-9-21-4-2-3-5-22(21)16-20/h2-11,16H,12-15,17-18H2,1H3 |
InChI Key |
LMAWUIGHYCDTFN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate](/img/structure/B10884686.png)
![1-Methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B10884688.png)
![(3-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10884704.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(naphthalen-1-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10884709.png)
![N-benzyl-1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine](/img/structure/B10884712.png)
![2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenoxy)acetyl]piperazin-1-yl}ethanone](/img/structure/B10884713.png)

![1-{1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}-4-methylpiperazine](/img/structure/B10884721.png)
![(4-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B10884725.png)

![2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B10884745.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B10884756.png)
